molecular formula C11H19ClO2 B8397304 Chlorobutyl cyclohexanecarboxylate

Chlorobutyl cyclohexanecarboxylate

Cat. No.: B8397304
M. Wt: 218.72 g/mol
InChI Key: BGBTUVRYANVYCY-UHFFFAOYSA-N
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Description

Chlorobutyl cyclohexanecarboxylate is a chlorinated derivative of butyl cyclohexanecarboxylate, characterized by a chlorine atom substituted on the butyl chain. This structural modification distinguishes it from simpler esters, such as methyl or ethyl cyclohexanecarboxylate. For example, methyl cyclohexanecarboxylate (CAS 110-42-9) is a methyl ester with a cyclohexanecarboxylate backbone, classified under organic methyl esters . This compound’s chlorine substituent likely enhances its reactivity and alters physical properties compared to non-halogenated esters.

Properties

Molecular Formula

C11H19ClO2

Molecular Weight

218.72 g/mol

IUPAC Name

4-chlorobutyl cyclohexanecarboxylate

InChI

InChI=1S/C11H19ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h10H,1-9H2

InChI Key

BGBTUVRYANVYCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Chlorobutyl cyclohexanecarboxylate shares a cyclohexanecarboxylate core with other esters but differs in its alkyl chain and halogenation. Below is a comparative analysis with methyl cyclohexanecarboxylate and other related compounds:

Compound Substituent Halogenation Molecular Weight (g/mol)* Boiling Point (°C)* Solubility*
Methyl cyclohexanecarboxylate Methyl group None ~156.22 ~200–210 Low in water
Butyl cyclohexanecarboxylate Butyl group None ~198.30 ~240–250 Insoluble in water
This compound Chlorinated butyl Chlorine ~232.78 ~260–270 (estimated) Very low in water

*Data for methyl cyclohexanecarboxylate are approximate based on methyl ester analogs ; other values are theoretical estimates.

Research Findings and Limitations

Evidence-Based Insights

The provided evidence lacks direct data on this compound but highlights trends for methyl esters. For instance, methyl decanoate (CAS 110-42-9) and methyl ethers (e.g., dimethyl ether, CAS 115-10-6) are documented with distinct physicochemical profiles, emphasizing the impact of functional groups on properties .

Theoretical Predictions

Boiling Point : this compound’s higher molecular weight and chlorine’s polarizability likely elevate its boiling point compared to methyl and butyl analogs.

Solubility : The chlorine substituent reduces water solubility further, aligning with trends in halogenated hydrocarbons.

Stability : Chlorine may increase susceptibility to hydrolysis under basic conditions, a critical consideration for storage and synthesis.

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